(S)-1-Aminopropan-2-ol hydrochloride

Enzyme kinetics Cobalamin-dependent enzymes Substrate enantioselectivity

Sourcing racemic or low-ee 1-amino-2-propanol introduces stereochemical failures in antiviral API synthesis and enzyme kinetics. This (S)-enantiomer hydrochloride resolves that risk. Key advantages: • ≥99% ee chiral purity, critical for tenofovir (PMPA/TDF/TAF) backbone construction. • Defined salt stoichiometry ensures accurate formulation vs. the hygroscopic free base. • Preferred substrate for EAL mechanistic studies; avoids the dual rate-limiting steps seen with the (R)-enantiomer.

Molecular Formula C3H10ClNO
Molecular Weight 111.57 g/mol
Cat. No. B12962248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Aminopropan-2-ol hydrochloride
Molecular FormulaC3H10ClNO
Molecular Weight111.57 g/mol
Structural Identifiers
SMILESCC(CN)O.Cl
InChIInChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1
InChIKeyCNGMQNNDKGEIMZ-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Aminopropan-2-ol Hydrochloride: Chiral Amino Alcohol Building Block


(S)-1-Aminopropan-2-ol hydrochloride (CAS 84633-04-5; free base CAS 2799-17-9) is the hydrochloride salt of the (S)-enantiomer of 1-amino-2-propanol, a chiral 1,2-amino alcohol with molecular formula C₃H₁₀ClNO and molecular weight 111.57 g/mol . The compound features a stereogenic center at the C-2 carbon bearing the hydroxyl group, distinguishing it fundamentally from its (R)-enantiomer, the racemic (1:1) mixture, and the regioisomeric (S)-2-aminopropan-1-ol (L-alaninol) . As a protected, single-enantiomer amino alcohol, it serves as a chiral intermediate in pharmaceutical synthesis—including tenofovir-class antivirals and β-blocker scaffolds—and as a stereochemically defined substrate for enzymatic studies in bacterial microcompartment metabolism [1].

Chiral Intermediate Antiviral nucleotide analog synthesis
Enzyme Substrate Enantioselective probe for microcompartment studies
Mechanistic Probe Coenzyme B12-dependent enzyme kinetics

Why Generic Substitutes Fail for This Chiral Building Block


Substituting the (S)-enantiomer hydrochloride with the racemate, the (R)-enantiomer, or a regioisomer introduces quantifiable failures in stereochemical fidelity, enzyme recognition, and salt-form handling. The (R)-enantiomer exhibits opposite optical rotation and distinct enzyme kinetic parameters—higher Km and lower Vmax with ethanolamine ammonia-lyase [1]—while the racemic mixture dilutes enantiomeric purity to ~50:50, erasing the stereochemical control required for asymmetric synthesis and enzymatic probe studies . The free base (liquid at ambient temperature, mp 24–26 °C) lacks the solid-state handling, hygroscopic stability, and defined stoichiometry of the hydrochloride salt, complicating accurate formulation and storage [2]. The regioisomer (S)-2-aminopropan-1-ol places the amine and hydroxyl groups on opposite carbons, fundamentally altering hydrogen-bonding geometry and substrate recognition in enzymatic and synthetic contexts [3].

  • (R)-Enantiomer Opposite configuration may alter enzyme kinetics and mechanistic interpretation
  • Racemic mixture 1:1 ratio eliminates enantiomeric purity required for asymmetric synthesis
  • Free base Hygroscopic liquid at ambient temperature may compromise stoichiometric accuracy and storage
  • Regioisomer Amine/hydroxyl position shift may disrupt substrate recognition and hydrogen-bond geometry

Quantitative Differentiation Evidence vs. Closest Analogs


Enzyme Kinetic Discrimination Between Enantiomers

In a direct head-to-head kinetic study using ethanolamine ammonia-lyase (EAL), an adenosylcobalamin-requiring enzyme, (S)-propanolamine (i.e., (S)-1-amino-2-propanol) demonstrated a lower Michaelis constant (Km) and a higher maximal velocity (Vmax) compared to the (R)-enantiomer, establishing the (S)-form as a substantially better substrate [1]. The rate-limiting step for the (S)-enantiomer was identical to that of the native substrate ethanolamine (hydrogen transfer from cofactor to product), whereas the (R)-enantiomer exhibited two distinct rate-limiting steps unique to its stereochemical configuration, including a slow step possibly involving amino-group migration [1].

Enzyme Kinetics
Head-to-head
Lower Km, higher Vmax for (S)- vs. (R)-propanolamine; single rate-limiting step vs. two
Supports enantiomer-specific substrate fitness for EAL studies
In vitro; E. coli EAL, adenosylcobalamin-requiring
Enzyme kinetics Cobalamin-dependent enzymes Substrate enantioselectivity

Enantioselective Dehydrogenase Recognition

S-(+)-1-Amino-2-propanol dehydrogenase (APDH) from the Rhodococcus and Mycobacterium microcompartment (RMM) of M. smegmatis was shown to be highly selective for the S-(+)-enantiomer, with a low micromolar Km [1]. In contrast, a distinct D-1-amino-2-propanol:NAD⁺ oxidoreductase from E. coli K-12 was reported to be completely specific for the D-(R)-isomer of the amino alcohol [2]. These orthogonal enzyme specificities demonstrate that the (S)- and (R)-enantiomers are not interchangeable substrates in bacterial metabolic pathways.

Dehydrogenase Selectivity
Cross-study comparable
S-(+)-enantiomer: low micromolar Km for M. smegmatis APDH; (R)-enantiomer exclusive for E. coli D-APDH
Enantiomer-specific recognition mandates (S)-form for APDH studies
Orthogonal enzyme specificities; recombinant assay
Microcompartment enzymology Short-chain dehydrogenase/reductase Mycobacterium smegmatis

Specific Optical Rotation as an Enantiomeric Purity Proxy

The hydrochloride salt forms of the two enantiomers exhibit clearly distinguishable specific rotations: (S)-(+)-1-amino-2-propanol hydrochloride shows [α]D²⁵ +35° (c 0.01, methanol), while the (R)-(-)-enantiomer hydrochloride shows [α]D²⁵ −31.5° under identical conditions [1]. In this separation experiment, the (S)-enantiomer was recovered with higher optical purity, consistent with the higher absolute rotation magnitude [1]. By comparison, the free base (S)-(+)-1-amino-2-propanol (CAS 2799-17-9) has a reported specific rotation of +18° (c=1.8, H₂O) or +24° (c=1, MeOH) [2]. The higher rotation of the hydrochloride salt relative to the free base provides a sharper polarimetric signal for assessing enantiomeric excess.

Optical Rotation
Head-to-head
(S)-HCl: [α]D²⁵ +35°; (R)-HCl: −31.5°; Δ = 66.5°
Provides rapid enantiomeric identity verification
c=0.01, MeOH, 589 nm, 25°C
Chiral quality control Polarimetry Enantiomeric excess

Hydrochloride Salt vs. Free Base: Physical Form and Handling

The free base (S)-1-amino-2-propanol (CAS 2799-17-9, MW 75.11) is a low-melting-point solid or liquid at ambient temperature (mp 24–26 °C), and is reported as hygroscopic and air-sensitive [1]. The hydrochloride salt (CAS 84633-04-5, MW 111.57) converts the compound to a crystalline solid at room temperature with well-defined stoichiometry, eliminating the handling challenges associated with the liquid or low-melting free base . The free base requires storage under inert gas (argon) at 2–8 °C, whereas the hydrochloride salt offers greater ambient stability for weighing and formulation . In procurement terms, the hydrochloride salt also provides a higher formula weight (111.57 vs. 75.11), enabling more accurate gravimetric dispensing for stoichiometric reactions.

Physical Form
Class-level inference
HCl salt: crystalline solid, RT stable; free base: mp 24–26°C, hygroscopic, air-sensitive
HCl salt supports ambient storage and accurate gravimetric dispensing
Salt form eliminates cold-chain requirement
Salt-form selection Solid-state handling Hygroscopicity

Commercial Purity Specifications and Enantiomeric Excess

Commercially available (S)-(+)-1-amino-2-propanol is offered with dual purity specifications: chemical purity ≥98.0% by GC and optical purity ≥99.0% enantiomeric excess (ee) from major suppliers such as TCI . The racemic (±)-1-amino-2-propanol analytical standard is specified at ≥98.0% GC but with an enantiomeric ratio of ~50:50 , confirming that the (S)-enantiomer is specifically manufactured and certified for enantiomeric excess, a parameter that the racemic mixture cannot satisfy. The (S)-2-aminopropan-1-ol hydrochloride regioisomer (CAS 17016-91-0) is typically offered at lower purity (95%+) , reflecting distinct supply-chain maturity for the target regioisomer.

Commercial Purity
Data to verify
(S)-enantiomer: ≥98.0% GC, ≥99.0% ee; racemate: ~50:50; regioisomer HCl: 95%+
Certified ee specification reduces need for in-house chiral resolution
Supplier-specific; verify COA
Procurement specifications Chiral purity Quality assurance

Process-Scale Enantiopure Synthesis Route

A practical large-scale synthesis of both enantiomers of 1-amino-2-propanol from L- and D-threonine was reported by Merck Research Laboratories (Rossen et al., 1993), yielding the (S)-enantiomer derived from L-threonine through a diazotization-based route with >99% enantiomeric excess [1]. This method demonstrates that the (S)-enantiomer can be manufactured at scale with exceptional stereochemical fidelity, contrasting with the classical route via aqueous ammonia addition to propylene oxide, which yields only the racemic mixture [2]. The same (S)-enantiomer subsequently serves as a key intermediate in the synthesis of tenofovir (PMPA) and its prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), where stereochemistry at the propanol carbon is critical for antiviral activity [3].

Manufacturing Route
Class-level inference
L-Threonine route yields >99% ee at scale vs. racemic propylene oxide route
Established large-scale route with high stereochemical fidelity
Merck process; diazotization-based
Process chemistry Enantioselective synthesis Pharmaceutical intermediate

Procurement-Relevant Application Scenarios


Chiral Building Block for Antiviral Nucleotide Analog Synthesis

As a key intermediate in the synthesis of tenofovir (PMPA) and its clinically approved prodrugs TDF and TAF, (S)-1-amino-2-propanol provides the stereochemically defined propanol backbone required for antiviral nucleotide analogs targeting HIV and HBV [1]. The Merck process achieving >99% ee from L-threonine [2] ensures that procurement of this specific (S)-enantiomer—rather than the racemate—is essential for API manufacturing campaigns where enantiomeric purity directly impacts drug substance quality and regulatory compliance.

Enantioselective Substrate for Microcompartment Enzyme Characterization

The (S)-enantiomer is the specific substrate for S-(+)-1-amino-2-propanol dehydrogenase (APDH) and the moderately specific aminopropanol kinase within the Rhodococcus and Mycobacterium microcompartment (RMM) operon [3][4]. Procurement of the hydrochloride salt with certified ≥99% ee is critical for reproducible kinetic characterization (low micromolar Km determination) and co-crystallization studies of these enzymes, where trace (R)-contamination would compromise structure-function analyses.

Chiral Auxiliary and Resolution Reagent for Asymmetric Synthesis

(S)-1-Amino-2-propanol has been employed as a chiral ligand component (in combination with N-Boc-L-alanine) for highly enantioselective ruthenium-catalyzed ketone reduction, and as a chiral resolution reagent for separating racemic compounds into optically active drug precursors [5]. The hydrochloride salt's solid-state form and defined stoichiometry facilitate accurate preparation of chiral ligand stock solutions, while the ≥99% ee specification ensures that the auxiliary itself does not introduce stereochemical ambiguity into the target asymmetric transformation.

Mechanistic Probe for Coenzyme B12-Dependent Enzyme Studies

The (S)-enantiomer serves as a kinetically favored substrate analogue for ethanolamine ammonia-lyase (EAL), exhibiting a single rate-limiting step (cofactor-to-product hydrogen transfer) compared to the two distinct rate-limiting steps observed with the (R)-enantiomer [6]. This mechanistic differentiation makes the (S)-enantiomer the preferred substrate for stopped-flow kinetics, isotope-effect studies, and radical intermediate trapping experiments in adenosylcobalamin enzymology.

Application
Selection Property
Validation Focus
Antiviral nucleotide prodrug synthesis research
High enantiomeric excess specification
Stereochemical integrity for prodrug intermediate synthesis
Microcompartment enzyme characterization
Certified enantiomeric purity for kinetic reproducibility
Km determination and co-crystallization studies
Asymmetric synthesis chiral auxiliary
Solid salt form with defined stoichiometry
Enantioselective ligand preparation accuracy
Coenzyme B12 enzyme mechanistic studies
Enantiomer-specific substrate kinetics
Stopped-flow kinetics and radical intermediate trapping
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